
Ethyl formate-13C
Overview
Description
Ethyl formate-13C (CAS: 73222-61-4) is the carbon-13 isotopologue of ethyl formate, where the carbonyl carbon is replaced by the ¹³C isotope. This compound, also known as ethyl <¹³C>formate or <1-¹³C>-Ameisensäure-ethylester, is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies due to its isotopic label . Key physical properties include a boiling point of 52–54°C, density of 0.933 g/mL at 25°C, and high flammability (flash point: -3°F) . Its molecular formula is C₃H₆O₂, with the isotopic label specifically positioned at the formate carbonyl group, making it distinct from protio-ethyl formate in spectral analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of adenosine 3’,5’-diphosphate can be achieved through enzymatic and synthetic chemical methods. One method involves the use of Escherichia coli crude extracts, which include three overexpressed enzymes and a fourth unidentified protein that degrades adenosine diphosphate, a by-product of the synthesis reaction . Another method involves the use of purified enzymes such as ATP sulfurylase, APS kinase, and pyrophosphatase .
Industrial Production Methods: Industrial production of adenosine 3’,5’-diphosphate often involves the enzymatic synthesis of 3’-phosphoadenosine 5’-phosphosulfate, which is then hydrolyzed to produce adenosine 3’,5’-diphosphate .
Chemical Reactions Analysis
Types of Reactions: Adenosine 3’,5’-diphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by 3’ (2’),5’-bisphosphate nucleotidase to give adenosine monophosphate, which can then be recycled into adenosine triphosphate .
Common Reagents and Conditions: Common reagents used in these reactions include enzymes such as ATPases and nucleotidases. The conditions for these reactions typically involve aqueous solutions at physiological pH and temperature .
Major Products: The major products formed from these reactions include adenosine monophosphate and adenosine triphosphate .
Scientific Research Applications
Fumigation for Stored Grains
Ethyl formate has been evaluated as a fumigant for stored grains, providing a potential alternative to methyl bromide, which is being phased out due to environmental concerns. A study demonstrated that combining ethyl formate with carbon dioxide significantly enhanced its efficacy against stored grain pests such as Sitophilus oryzae and Tribolium castaneum. The dynamic application method showed a mortality rate of up to 99.8% for these pests within three hours of exposure .
Phytosanitary Treatment of Citrus Fruits
Ethyl formate is also being explored as a replacement for methyl bromide in the fumigation of citrus fruits. It has been shown to be effective against pests like Psylla citri while maintaining fruit quality. The FDA has classified ethyl formate as generally regarded as safe (GRAS), which supports its use in food applications .
Environmental Impact Studies
Ethyl formate's rapid breakdown into non-toxic byproducts (formic acid and ethanol) makes it an environmentally friendly option compared to traditional fumigants. Studies have shown that its application results in minimal residue on treated products, thus reducing environmental contamination risks .
Analytical Applications
The isotopic labeling of ethyl formate-13C allows researchers to trace metabolic pathways in biological systems. For instance, it can be used in studies assessing the absorption and metabolism of ethyl formate in plants and animals, providing insights into its biological effects and safety .
Efficacy Against Insect Pests
A detailed case study evaluated the effectiveness of ethyl formate against various insect pests in grain storage settings. The study found that using ethyl formate at concentrations between 100 mg/L and 185 mg/L resulted in high mortality rates for multiple pest species when applied dynamically through grain columns .
Impact on Citrus Quality
In another study focusing on citrus fruits, researchers assessed the impact of ethyl formate fumigation on fruit quality parameters such as sugar content and color retention during storage. The results indicated that ethyl formate did not adversely affect these quality metrics, making it a viable alternative for pest control without compromising product quality .
Mechanism of Action
Adenosine 3’,5’-diphosphate exerts its effects by blocking exoribonucleases activity in the nucleus and cytosol. It stimulates stomatal closure and can serve as a secondary messenger during abscisic acid signaling . It is also capable of blocking RNA catabolism, which may serve as a physiological modulator of poly (ADP-ribose) polymerase 1 activity .
Comparison with Similar Compounds
Comparison with Similar ¹³C-Labeled Compounds
Ethyl Formate-13C vs. Mthis compound
Mthis compound (CAS: 92276-15-8) shares structural similarities as a ¹³C-labeled ester but differs in alkyl chain length and isotopic position. Key distinctions include:
Mthis compound exhibits a lower boiling point and higher density due to its shorter methyl chain. Both compounds are critical in zero- to ultralow-field (ZULF) NMR for studying J-couplings, though mthis compound has been more extensively characterized in this context . Residual magnetic fields (3–4 nT) can cause non-Lorentzian line broadening in mthis compound spectra, a challenge less documented for this compound .
This compound vs. Ethyl Acetate-1-13C
Ethyl acetate-1-13C (CAS: 3424-59-7) is a ¹³C-labeled acetate ester with distinct functional group positioning:
Ethyl acetate-1-13C’s higher molecular weight and boiling point reflect its extended alkyl chain. Its isotopic label on the acetate carbonyl makes it suitable for tracking acetyl group transfers in biochemical pathways, contrasting with this compound’s role in formate metabolism .
Biological Activity
Ethyl formate-13C (C2H5OCHO) is a carbon-13 isotopically labeled derivative of ethyl formate, a compound recognized for its various biological activities, including insecticidal and fungicidal properties. This article explores the biological activity of this compound, focusing on its toxicity, metabolic effects, and potential applications in pest control and environmental science.
Ethyl formate is an ester formed from formic acid and ethanol. Its structure features a carbonyl group (C=O) adjacent to an ethyl group, contributing to its volatility and reactivity. The isotopic labeling with carbon-13 allows for enhanced tracking in metabolic studies and environmental monitoring.
Inhalation Toxicity in Rats
A significant study assessed the inhalation toxicity of ethyl formate in rats over a 90-day exposure period. The findings indicated that:
- Concentration Effects : At 1,320 ppm, both male and female rats exhibited reduced body weight and food consumption, alongside increased adrenal weight and decreased thymus weight. Histopathological evaluations showed degeneration of olfactory epithelium at higher concentrations .
- Safety Threshold : No adverse effects were noted at lower concentrations (66 ppm), suggesting a safety threshold for occupational exposure .
Concentration (ppm) | Body Weight Change | Food Consumption Change | Histopathological Findings |
---|---|---|---|
1,320 | Decreased | Decreased | Olfactory epithelium degeneration |
330 | Stable | Stable | No significant findings |
66 | Stable | Stable | No significant findings |
Impact on Insect Metabolism
Research on the effects of ethyl formate on Tribolium castaneum (red flour beetle) revealed that exposure to sub-lethal concentrations altered metabolic pathways significantly:
- Metabolomic Analysis : A total of 23 metabolites were affected, indicating disruptions primarily in fatty acid metabolism and oxidative stress pathways. Notably, compounds such as 2-methyl-p-benzoquinone showed variations correlated with resistance levels to other stressors .
- Biomarkers for Resistance : The study identified potential biomarkers for assessing resistance levels against ethyl formate, highlighting its utility in pest management strategies .
Fumigant Potential
Ethyl formate has been proposed as a natural fumigant due to its effectiveness against various pests while being less harmful to humans compared to conventional pesticides. Its volatile nature allows for rapid dispersion in storage environments, making it suitable for protecting crops from infestations.
Case Studies
- Fumigation Trials : Field trials demonstrated that ethyl formate effectively reduced pest populations in stored grains without leaving harmful residues. The compound's rapid degradation in the environment further supports its use as an eco-friendly alternative to synthetic pesticides.
- Comparative Toxicity Studies : Ethyl formate was compared with other fumigants like methyl bromide. Results indicated that ethyl formate had comparable efficacy in pest control while posing lower risks to non-target organisms and human health.
Q & A
Basic Research Questions
Q. How is Ethyl formate-13C synthesized, and what analytical techniques confirm isotopic labeling integrity?
this compound is typically synthesized via esterification of 13C-labeled formic acid with ethanol under acid catalysis. Isotopic purity (≥99 atom% 13C) is verified using nuclear magnetic resonance (NMR) spectroscopy (1H-decoupled 13C NMR) and high-resolution mass spectrometry (HRMS). For example, the 13C-labeled carbonyl group in this compound exhibits a distinct singlet at ~160 ppm in 13C NMR, absent in the unlabeled compound . HRMS analysis confirms molecular ion peaks at m/z 77.02 (C(13C)H₄O₂⁺) with a mass shift of +1 Da compared to the unlabeled analog .
Q. What are the standard protocols for quantifying isotopic enrichment in this compound using NMR spectroscopy?
Isotopic enrichment is quantified via integration of 13C NMR signals. For this compound, the labeled carbonyl carbon (δ ~160 ppm) is compared to natural-abundance 13C signals (e.g., solvent peaks). A calibration curve using mixtures of labeled and unlabeled compounds ensures accuracy. Signal-to-noise ratios >50:1 are recommended for reliable quantification, achievable with ≥256 scans at 600 MHz .
Q. How does isotopic substitution (13C) influence the vibrational spectroscopy characteristics of Ethyl formate?
Infrared (IR) and Raman spectroscopy reveal shifts in the carbonyl (C=O) stretching frequency. For this compound, the C=O stretch shifts from ~1745 cm⁻¹ (natural abundance) to ~1710 cm⁻¹ due to increased atomic mass. Computational methods (e.g., DFT calculations) validate these shifts and predict isotopic effects on vibrational modes .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the kinetic isotope effects (KIEs) in this compound esterification reactions?
KIEs are studied via competitive reactions between 13C-labeled and unlabeled substrates. In polar solvents (e.g., water), 13C-labeled ethyl formate exhibits a KIE of ~1.02–1.04 at 25°C due to altered transition-state stabilization. At elevated temperatures (>50°C), KIEs diminish as entropy dominates. Data interpretation requires Arrhenius plots and Eyring equation modeling .
Q. What strategies resolve discrepancies between computational predictions and experimental 13C NMR chemical shifts in this compound?
Discrepancies often arise from solvation effects or basis-set limitations in DFT calculations. To address this:
- Use implicit solvent models (e.g., PCM) for NMR shift predictions.
- Validate with experimental shifts from deuterated solvents (e.g., CDCl₃).
- Cross-reference with gas-phase studies to isolate solvent-induced shifts .
Example Table: Experimental vs. Calculated 13C NMR Shifts
Carbon Position | Experimental (δ, ppm) | DFT-Predicted (δ, ppm) | Deviation |
---|---|---|---|
Carbonyl (13C) | 160.2 | 158.9 | +1.3 |
CH₂ (ethyl) | 62.5 | 63.1 | -0.6 |
Q. What experimental controls are essential when using this compound as a metabolic tracer in lipid biosynthesis studies?
- Blank Controls : Use unlabeled ethyl formate to assess background incorporation.
- Isotopic Dilution Assays : Quantify tracer dilution by endogenous metabolites.
- Mass Balance : Track 13C recovery in lipid extracts via LC-MS/MS.
- Negative Controls : Inhibit key enzymes (e.g., acetyl-CoA synthetase) to confirm tracer specificity .
Q. Methodological Best Practices
- Data Contradictions : If isotopic enrichment data conflicts between NMR and MS, verify sample purity via GC-MS and recalibrate instrument sensitivity .
- Ethical Compliance : Disclose isotopic sourcing (e.g., supplier batch numbers) and ensure compliance with institutional guidelines for radioactive/stable isotope use .
- Reproducibility : Archive raw spectral data (e.g., FIDs for NMR, .RAW files for MS) in open-access repositories .
Properties
IUPAC Name |
ethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJINCZRORDGAQ-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480311 | |
Record name | Ethyl formate-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73222-61-4 | |
Record name | Ethyl formate-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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